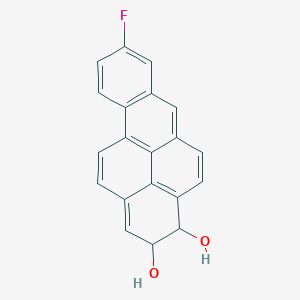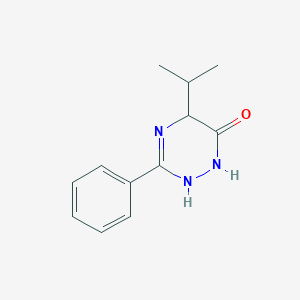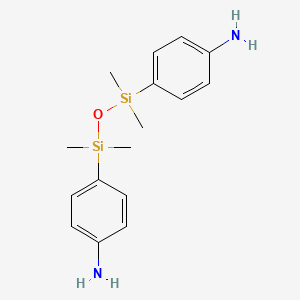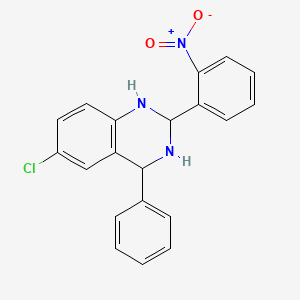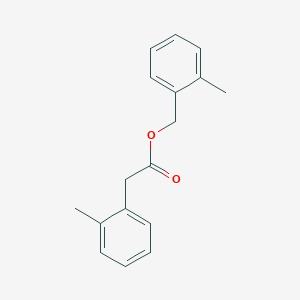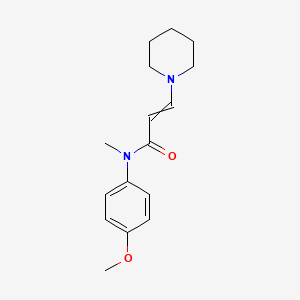
N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide is a synthetic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a piperidinyl group attached to a prop-2-enamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline, methyl iodide, and 3-(piperidin-1-yl)prop-2-enoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or alkylating agents can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-(4-Hydroxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide.
Reduction: Formation of N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide: is similar to other amide compounds such as:
Uniqueness
- The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
- The combination of the piperidinyl and prop-2-enamide moieties provides a versatile scaffold for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
86576-71-8 |
|---|---|
Molekularformel |
C16H22N2O2 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-methyl-3-piperidin-1-ylprop-2-enamide |
InChI |
InChI=1S/C16H22N2O2/c1-17(14-6-8-15(20-2)9-7-14)16(19)10-13-18-11-4-3-5-12-18/h6-10,13H,3-5,11-12H2,1-2H3 |
InChI-Schlüssel |
FNDIXYIMTWNLCK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C=CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


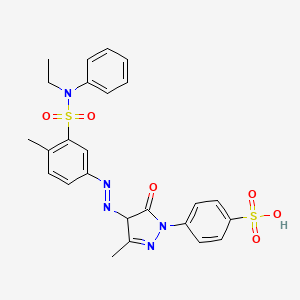
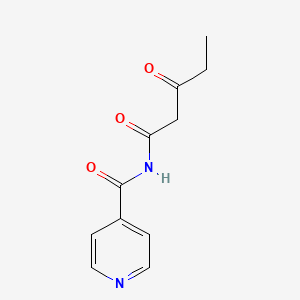
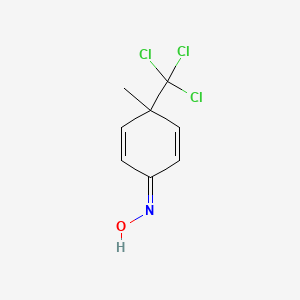
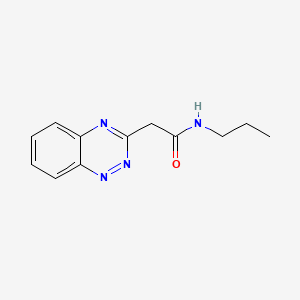
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
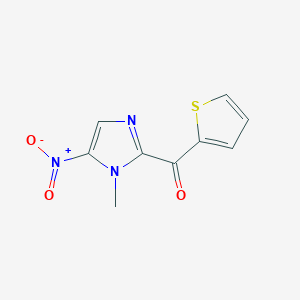
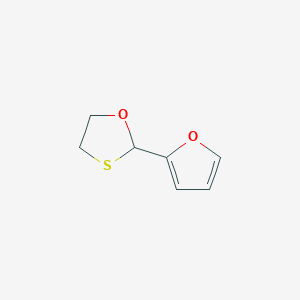
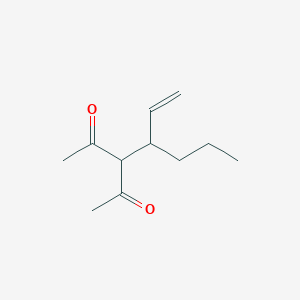
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
